Cholic Acid 3-O-β-Glucuronide Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Cholic Acid 3-O-β-Glucuronide Disodium Salt is synthesized through a process that involves the conjugation of cholic acid with glucuronic acid, forming a glucuronide. This process enhances the molecule's water solubility and facilitates its excretion from the body. Studies have demonstrated the efficient secretion and excretion of cholate glucuronides in animal models, indicating the rapid clearance of these compounds from the circulation (Little et al., 1985).
Molecular Structure Analysis
The molecular structure of Cholic Acid 3-O-β-Glucuronide Disodium Salt includes a cholic acid backbone attached to a β-D-glucuronic acid unit. This configuration significantly impacts its physical and chemical properties, such as solubility and reactivity. The structural analysis often utilizes techniques like NMR spectroscopy and mass spectrometry to elucidate the arrangement of atoms and the stereochemistry of the glucuronide linkage.
Chemical Reactions and Properties
Cholic Acid 3-O-β-Glucuronide Disodium Salt participates in various biochemical reactions, particularly those involving bile acid metabolism and excretion. Its formation from cholic acid signifies an important detoxification pathway, facilitating the removal of hydrophobic bile acids from the body. The compound's reactivity and interactions with enzymes, such as β-glucuronidases, also highlight its role in metabolic processes and disease mechanisms (Dutton, 1971).
Physical Properties Analysis
The physical properties of Cholic Acid 3-O-β-Glucuronide Disodium Salt, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in biological systems. Its enhanced solubility in water compared to cholic acid is a key feature that facilitates its role in the excretion of bile acids. Studies involving the crystalline structure and interactions with other molecules further contribute to our understanding of its physical characteristics (Tajmir-Riahi, 1984).
Scientific Research Applications
Excretion and Metabolism
- Cholic acid 3-O-β-glucuronide disodium salt is efficiently secreted by bile in rats, indicating a role in the excretion of bile acids. Over 90% of administered label was secreted within 60 minutes, showing its rapid clearance from circulation (Little, Chari, & Lester, 1985).
- Lithocholic acid glucuronide, a derivative of cholic acid, has been studied for its metabolism and excretion. It is present in plasma and urine of patients with cholestatic syndromes and is known for its cholestatic potential (Oelberg, Chari, Little, Adcock, & Lester, 1984).
Diagnostic Applications
- Cholic acid glucuronide derivatives are used in quantitative determinations of bile acid glucuronides in serum by mass fragmentography, aiding in the diagnosis of liver and gallbladder disorders (Takikawa, Otsuka, Beppu, Seyama, & Yamakawa, 1982).
Analytical Chemistry
- Cholic acid glucuronide plays a role in the analysis of sugar acids by capillary electrophoresis, proving useful in the study of must and wine (García Moreno, Castro Mejías, Natera Marín, & García Barroso, 2002).
Role in Cancer Research
- Cholic acid and its glucuronide derivatives have been studied in relation to cancer, especially in the context of colon carcinogenesis, suggesting their importance in cancer research (Sun & Li, 1988).
Biochemical Studies
- Cholic acid glucuronide is a topic of interest in the study of lipid-protein interactions and their impact on the kinetic parameters of microsomal UDP-glucuronyltransferase, a key enzyme in metabolism (Zakim & Vessey, 1976).
properties
CAS RN |
59274-69-0 |
---|---|
Product Name |
Cholic Acid 3-O-β-Glucuronide Disodium Salt |
Molecular Formula |
C₃₀H₄₆Na₂O₁₁ |
Molecular Weight |
628.66 |
synonyms |
β-D-Glucopyranosiduronic Acid Derivative; 24-Norcholane; (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.